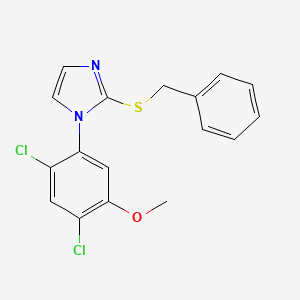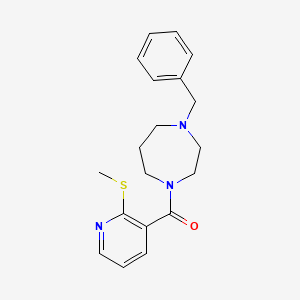![molecular formula C14H16ClNO2 B2986756 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide CAS No. 2305551-13-5](/img/structure/B2986756.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide, also known as CPMEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CPMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various neurological disorders.
Scientific Research Applications
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been extensively studied for its potential applications in various fields. In neuroscience, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been used as a tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been used in preclinical studies to evaluate its efficacy as a treatment for these disorders.
Mechanism Of Action
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various neurological disorders. By blocking the activity of mGluR5, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is its selectivity for mGluR5, which allows for specific modulation of the receptor without affecting other receptors. However, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has a short half-life, which limits its use in long-term studies. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is also relatively expensive compared to other mGluR5 antagonists.
Future Directions
There are several future directions for the study of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. One direction is to optimize the synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide to improve its yield and purity. Another direction is to evaluate the efficacy of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide as a treatment for various neurological disorders in clinical trials. Additionally, the development of new mGluR5 antagonists with improved pharmacokinetic properties could lead to the discovery of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropanal in the presence of a catalyst to form the corresponding oxolane. The oxolane is then reacted with propargylamine to form N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been optimized to produce high yields and purity.
properties
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWFUOQEGSZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

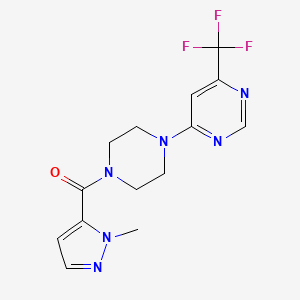

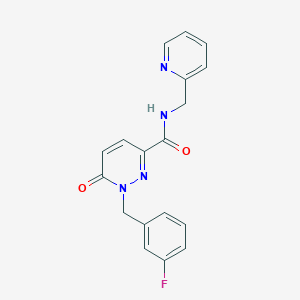
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
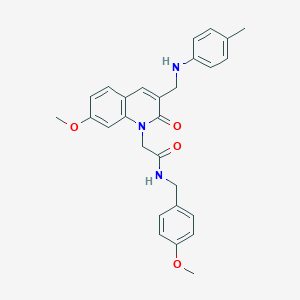
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
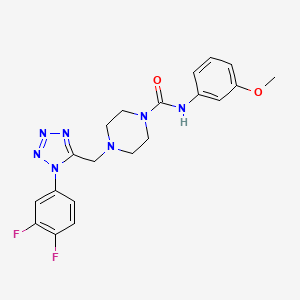
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
